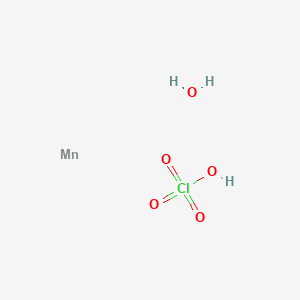

Manganese;perchloric acid;hydrate

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Formula Derivation

The systematic naming of manganese(II) perchlorate hexahydrate follows the guidelines established by the International Union of Pure and Applied Chemistry. The compound is formally designated as manganese(2+) hexahydrate diperchlorate , reflecting its ionic composition and hydration state. The name is derived through a structured process:

- Cation Identification : The central manganese ion exists in the +2 oxidation state, denoted by the Roman numeral II in parentheses. This distinguishes it from other oxidation states, such as manganese(III) or manganese(IV).

- Anion Specification : Two perchlorate ions (ClO₄⁻) balance the charge of the manganese cation. The prefix di- indicates the presence of two perchlorate groups.

- Hydration Notation : Six water molecules are associated with the compound, indicated by the term hexahydrate.

The molecular formula, Mn(ClO₄)₂·6H₂O , encapsulates this composition. The anhydrous form has a molar mass of 253.84 g/mol, while the hexahydrate’s molar mass is 361.93 g/mol. The structural arrangement involves manganese(II) ions coordinated by six water molecules in an octahedral geometry, with perchlorate ions acting as counterions.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | manganese(2+) hexahydrate diperchlorate | |

| Molecular Formula | Mn(ClO₄)₂·6H₂O | |

| Molar Mass | 361.93 g/mol |

Historical Evolution of Naming Conventions for Transition Metal Perchlorates

The nomenclature of transition metal perchlorates has undergone significant evolution, mirroring broader trends in chemical terminology. Prior to the standardization efforts of the International Union of Pure and Applied Chemistry, compounds were often named using Latin-derived prefixes to denote oxidation states. For example, manganese(II) compounds were termed manganous, while manganese(III) compounds were labeled manganic.

In the 19th century, salts like potassium chlorate were referred to as hyperoxymuriate of potash, reflecting the limited understanding of molecular composition. The term perchlorate emerged as chemists recognized the relationship between chloric acid (HClO₃) and its higher-oxygen counterpart, perchloric acid (HClO₄). The prefix per- denotes the maximal oxidation state of chlorine in this context.

The transition to Roman numeral notation for oxidation states, formalized in the mid-20th century, eliminated ambiguities inherent to the older system. For instance, manganous perchlorate became manganese(II) perchlorate, explicitly indicating the +2 oxidation state. This shift aligned with the International Union of Pure and Applied Chemistry’s goal of creating universally intelligible nomenclature.

CAS Registry Number and Alternative Chemical Designations

Manganese(II) perchlorate hexahydrate is uniquely identified by its CAS Registry Number 15364-94-0 , a universal identifier used in chemical databases and regulatory frameworks. Alternative designations for the compound include:

- Manganese diperchlorate hexahydrate

- Manganous perchlorate hexahydrate (obsolete nomenclature)

- Perchloric acid, manganese(2+) salt, hexahydrate

The molecular formula may occasionally appear as Mn(ClO₄)₂.6H₂O or Cl₂H₁₂MnO₁₄ , though these represent the same chemical entity. The compound’s hygroscopic nature and role as a strong oxidizing agent are frequently emphasized in industrial and research contexts.

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 15364-94-0 | |

| Alternative Names | Manganese diperchlorate hexahydrate |

特性

分子式 |

ClH3MnO5 |

|---|---|

分子量 |

173.41 g/mol |

IUPAC名 |

manganese;perchloric acid;hydrate |

InChI |

InChI=1S/ClHO4.Mn.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2 |

InChIキー |

CFAUAYLDVWPBBH-UHFFFAOYSA-N |

正規SMILES |

O.OCl(=O)(=O)=O.[Mn] |

製品の起源 |

United States |

準備方法

Table 1: Comparison of Synthesis Methods

| Method | Reactants | Conditions | Yield (%) | Purity (%) | Hazards |

|---|---|---|---|---|---|

| Mn Metal + HClO₄ | Mn, 70% HClO₄ | 5–10°C, vacuum evaporation | 85–90 | 95 | H₂ explosion risk |

| MnCO₃ + HClO₄ | MnCO₃, 60–70% HClO₄ | Ambient, rotary evaporation | 90–95 | 98 | CO₂ release |

| Anhydrous Hydration | Mn(NO₃)₂, Cl₂O₆ | 105°C vacuum, 20°C hydration | 70–75 | 90 | ClO₂ toxicity |

Key Observations:

- The carbonate route offers superior yield and safety but requires higher acid volumes.

- Direct hydration of anhydrous perchlorate is less efficient but valuable for obtaining phase-pure crystals.

- Residual nitric acid in the anhydrous method necessitates rigorous washing to avoid explosive byproducts.

化学反応の分析

科学研究における用途

マンガン(II)過塩素酸水和物は、いくつかの科学研究の用途があります。

科学的研究の応用

Catalysis

Manganese(II) perchlorate hydrate is widely recognized for its catalytic properties, particularly in organic synthesis. It facilitates various oxidation reactions, enhancing reaction rates and yields.

Case Study: Epoxidation Reactions

Research has demonstrated that manganese-based catalysts, including manganese(II) perchlorate, can effectively catalyze the epoxidation of alkenes. In a study, the compound was used alongside picolinic acid to achieve significant conversion rates and yields in the oxidation of challenging substrates. The results indicated that manganese(II) perchlorate provided comparable performance to noble metal catalysts, making it a cost-effective alternative for industrial applications .

Electrochemistry

The electroactive properties of manganese(II) perchlorate hydrate make it suitable for applications in energy storage technologies.

Application in Batteries

Manganese(II) perchlorate is utilized in the development of advanced batteries and supercapacitors. Its ability to undergo redox reactions contributes to improved energy storage capabilities. Research indicates that incorporating manganese(II) perchlorate into battery systems enhances charge-discharge efficiency and cycle stability, making it a promising candidate for next-generation energy storage solutions .

Material Science

In material science, manganese(II) perchlorate hydrate plays a crucial role in synthesizing manganese oxide nanomaterials.

Synthesis of Nanomaterials

Manganese oxide nanomaterials synthesized using manganese(II) perchlorate exhibit unique electronic and magnetic properties beneficial for applications in electronics and environmental remediation. These materials have been explored for their potential use in catalysis, sensors, and as photocatalysts for pollutant degradation .

Analytical Chemistry

As a reagent in analytical chemistry, manganese(II) perchlorate hydrate is essential for detecting and quantifying various substances.

Quality Control Processes

Manganese(II) perchlorate is employed in methods such as spectrophotometry and chromatography to analyze chemical compositions in quality control processes. Its ability to form stable complexes with different ligands allows for accurate measurements of metal ions and organic compounds .

Biochemistry

In biochemistry, manganese(II) perchlorate hydrate is involved in studies related to enzyme mechanisms and metabolic pathways.

Role in Biological Studies

Research indicates that manganese plays a vital role as a cofactor for several enzymes involved in metabolic processes. Manganese(II) perchlorate hydrate has been used to investigate the biochemical pathways where manganese is essential, providing insights into its impact on human health and disease states associated with manganese deficiency or excess .

Summary Table of Applications

作用機序

類似化合物の比較

類似化合物

- 鉄(II)過塩素酸

- コバルト(II)過塩素酸

- ニッケル(II)過塩素酸

独自性

マンガン(II)過塩素酸水和物は、その強い酸化作用と安定な水和物を形成する能力によって特徴付けられます。 類似の化合物と比較して、独特の酸化還元電位と反応性プロファイルを持ち、特定の化学的および工業的な用途に特に役立ちます.

類似化合物との比較

Key Properties :

| Property | Value/Description |

|---|---|

| Molecular Formula | Mn(ClO₄)₂·xH₂O (often hexahydrate) |

| Molecular Weight (hexahydrate) | 361.93 g/mol |

| CAS Number (hexahydrate) | 15364-94-0 |

| Appearance | Pink to violet crystals |

| Hazard Codes | Oxidizer (O), Irritant (Xi) |

| Applications | Battery manufacturing, MOF synthesis |

Its synthesis typically involves reacting manganese(II) salts with perchloric acid under controlled hydration conditions .

Comparison with Similar Compounds

Manganese(II) Chloride Hydrate (MnCl₂·4H₂O)

Key Differences :

- Manganese(II) perchlorate is a strong oxidizer due to the perchlorate ion, whereas manganese(II) chloride is non-oxidizing and used in coordination chemistry (e.g., MnCl₃(OPPh₃)₂ complexes) .

Magnesium Perchlorate Hexahydrate (Mg(ClO₄)₂·6H₂O)

Key Differences :

Potassium Permanganate (KMnO₄)

Key Differences :

- Potassium permanganate operates in a higher oxidation state (+7 vs.

Manganese(II) Sulfate Hydrate (MnSO₄·H₂O)

Key Differences :

- Manganese sulfate is non-oxidizing and agriculturally significant, contrasting with the industrial redox applications of manganese perchlorate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。